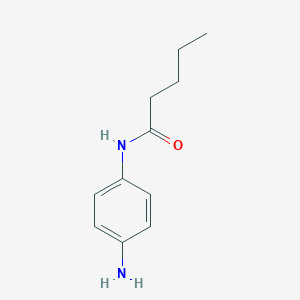

N-(4-aminophenyl)pentanamide

Description

Properties

IUPAC Name |

N-(4-aminophenyl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-2-3-4-11(14)13-10-7-5-9(12)6-8-10/h5-8H,2-4,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUCUTWCDVINHQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20364999 | |

| Record name | N-(4-aminophenyl)pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59690-87-8 | |

| Record name | N-(4-aminophenyl)pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection of 4-Aminophenylamine

To prevent over-acylation, 4-aminophenylamine is protected as its Boc derivative. The amine (1.0 equiv) is treated with di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) in DCM or THF in the presence of 4-dimethylaminopyridine (DMAP, 0.1 equiv) at 0°C. After stirring at room temperature for 12 hours, the Boc-protected intermediate is isolated via extraction (DCM/water) and concentrated, yielding 85–90% of N-Boc-4-aminophenylamine.

Acylation and Deprotection

The Boc-protected amine is acylated with pentanoyl chloride (1.1 equiv) using TEA (1.2 equiv) in DCM at 0°C. After 2 hours, the reaction is quenched with water, and the organic layer is dried (Na₂SO₄) and concentrated. Crude N-Boc-N-(4-aminophenyl)pentanamide is treated with trifluoroacetic acid (TFA, 2.0 equiv) in DCM at 20°C for 2 hours to remove the Boc group. The product is precipitated by adding cold ether, yielding this compound in 75–80% overall yield.

Table 3: Boc Protection-Deprotection Protocol

| Step | Conditions | Yield |

|---|---|---|

| Boc Protection | Boc₂O, DMAP, DCM, 0°C → rt, 12 h | 85–90% |

| Acylation | Pentanoyl chloride, TEA, DCM, 0°C, 2 h | 80–85% |

| Deprotection | TFA/DCM (1:1), 20°C, 2 h | 90–95% |

Direct Coupling Using Carbodiimide Reagents

EDCI/HOBt-Mediated Amide Formation

4-Aminophenylamine (1.0 equiv) is reacted with pentanoic acid (1.1 equiv) in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.2 equiv) in DCM or DMF. The mixture is stirred at room temperature for 12–24 hours, followed by aqueous workup (1 M HCl) and extraction. Purification via column chromatography (hexane/ethyl acetate) affords this compound in 70–75% yield.

Solvent and Base Optimization

Recent studies highlight the use of bio-based solvents like Cyrene™ (dihydrolevoglucosenone) as alternatives to DMF or DCM. In Cyrene™, EDCI-mediated coupling achieves 80–85% yield with reduced environmental impact. Additionally, Hunig’s base (N,N-diisopropylethylamine) enhances reactivity in polar aprotic solvents like acetonitrile.

Table 4: Direct Coupling Parameters

| Parameter | Details | Yield |

|---|---|---|

| Coupling Agent | EDCI/HOBt, DCM, rt, 24 h | 70–75% |

| Solvent (Cyrene™) | EDCI, Cyrene™, rt, 12 h | 80–85% |

Comparative Analysis of Methods

Yield and Purity

-

Nitro Route : Highest overall yield (90–95%) but requires handling hazardous nitro compounds and hydrogenation equipment.

-

Boc Strategy : Moderate yield (75–80%) with additional protection/deprotection steps, suitable for acid-sensitive substrates.

-

Direct Coupling : Environmentally friendly with Cyrene™, though yields are slightly lower (70–85%).

Chemical Reactions Analysis

Types of Reactions: N-(4-aminophenyl)pentanamide undergoes several types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The amide group can be reduced to form corresponding amines.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or nitric acid are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Reagents such as nitric acid for nitration or bromine for bromination.

Major Products:

Oxidation: Nitro derivatives of this compound.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Organic Synthesis

N-(4-aminophenyl)pentanamide serves as a valuable intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a versatile building block in organic chemistry.

Biological Research

The compound has been studied for its interactions with biological macromolecules. It acts as a model compound to investigate the behavior of amides in biological systems, particularly regarding enzyme interactions and receptor binding.

Pharmaceutical Development

This compound is explored for potential therapeutic applications due to its ability to interact with specific receptors or enzymes. It has shown promise in:

- Anti-inflammatory properties.

- Analgesic effects.

- Potential use as a drug candidate targeting neurodegenerative diseases.

Case Study 1: Structure-Activity Relationship (SAR) Analysis

A study investigated the SAR of derivatives of this compound to identify compounds with enhanced biological activity against specific targets. Variations in substituents on the phenyl ring were correlated with changes in activity, demonstrating how structural modifications can lead to improved efficacy.

Case Study 2: Neuropharmacological Studies

Research has indicated that this compound exhibits potential neuroprotective effects by inhibiting beta-secretase, an enzyme involved in Alzheimer's disease pathology. In vitro assays showed that derivatives could reduce amyloid-beta peptide formation, highlighting their therapeutic potential in neurodegeneration.

Mechanism of Action

The mechanism by which N-(4-aminophenyl)pentanamide exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The amide group can participate in various biochemical pathways, influencing cellular processes. The phenyl ring can interact with hydrophobic regions of proteins, further modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Methoxyphenyl)Pentanamide (CAS: N/A)

Key Features:

- Structure : Methoxy (-OCH₃) substituent at the C-4 position of the phenyl ring.

- Synthesis: Prepared via condensation of 4-anisidine and pentanoic acid, yielding a 69% purity with excellent drug-likeness .

- Pharmacokinetics :

- Biological Activity: Anthelmintic Efficacy: Demonstrated time- and concentration-dependent immobilization of Toxocara canis larvae, comparable to albendazole but with a slower onset (48–72 hours for full lethality vs. 24–48 hours for albendazole) .

Comparative Advantages Over N-(4-Aminophenyl)Pentanamide:

N-(4-Hydroxyphenyl)Pentanamide (CAS: 84928-26-7)

Key Features:

- Structure : Hydroxyl (-OH) substituent at the C-4 position.

- Physicochemical Properties: LogP: ~1.8 (more hydrophilic than the methoxy or amino analogs).

- Biological Implications :

Contrast with this compound:

- The amino group’s basicity (pKa ~5) vs. the hydroxyl group’s acidity (pKa ~10) alters ionization states at physiological pH, affecting absorption and target binding.

Drug-Likeness and Pharmacokinetic Predictions

A comparative analysis of key parameters is summarized below:

| Parameter | This compound | N-(4-Methoxyphenyl)Pentanamide | N-(4-Hydroxyphenyl)Pentanamide |

|---|---|---|---|

| Molecular Weight (g/mol) | 192.26 | 207.27 | 194.23 |

| LogP | ~1.9 (predicted) | 2.4 | 1.8 |

| TPSA (Ų) | ~64 | 49 | 66 |

| BBB Penetration | Low (predicted) | High | Low |

| CYP Inhibition | Likely (amine metabolism) | Yes | Unlikely |

| Synthetic Yield | Not reported | 69% | Not reported |

Insights:

- The amino group in this compound increases TPSA, which may limit BBB penetration but improve solubility for oral administration.

Biological Activity

N-(4-aminophenyl)pentanamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant case studies that highlight its therapeutic applications.

This compound, also known as 4-Aminophenylpentanamide, features an amine group that enhances its reactivity in nucleophilic substitution reactions. The chemical structure can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₉H₁₃N₃O |

| Molecular Weight | 165.21 g/mol |

| Functional Groups | Amine, Amide |

The presence of the amino group increases the compound's interaction with biological macromolecules, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound can form hydrogen bonds and engage in π-π interactions with aromatic residues in proteins, influencing enzyme activity and receptor interactions. This mechanism is crucial for its potential role in therapeutic applications.

Biological Activities

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting specific enzymes involved in cancer progression. Research indicates that compounds with similar structures have shown promise in targeting cancer cell lines.

- Neuropharmacological Effects : The compound has been investigated for its neuropharmacological potential, particularly in relation to neurodegenerative diseases like Alzheimer's. It may inhibit beta-secretase, an enzyme implicated in the cleavage of amyloid precursor protein, thus reducing amyloid beta peptide formation associated with neurodegeneration.

- Antimicrobial Properties : Some studies have indicated that related compounds demonstrate antimicrobial activity, suggesting a potential for this compound in treating infections .

Case Study 1: Structure-Activity Relationship (SAR)

In a study focusing on SAR analyses, researchers explored the effects of structural modifications on the activity of this compound. The modifications aimed to enhance binding affinity to target receptors while minimizing side effects. The findings indicated that slight changes in the alkyl chain length or substitution patterns could significantly impact biological activity .

Case Study 2: Neuroprotective Effects

A case study published in a pharmacological journal detailed experiments where this compound was tested for neuroprotective effects against oxidative stress in neuronal cells. Results demonstrated that the compound could reduce cell death and promote survival under oxidative conditions, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| N-(3-aminophenyl)pentanamide | C₉H₁₃N₃O | Significant activity against beta-secretase |

| N-(4-methoxyphenyl)pentanamide | C₉H₁₃N₃O | Moderate anti-inflammatory properties |

| N,N'-di(3-aminophenyl)urea | C₁₂H₁₈N₄O₂ | Stronger binding affinity to certain receptors |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.